molecular formula C8H9N3 B7954365 Trimethylpyrazine-2-carbonitrile

Trimethylpyrazine-2-carbonitrile

Cat. No. B7954365
M. Wt: 147.18 g/mol
InChI Key: ZPAYDVQDEQIZJW-UHFFFAOYSA-N
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Description

Trimethylpyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethylpyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylpyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Annulated Coumarin Systems : Trimethylamine, a related compound to Trimethylpyrazine-2-carbonitrile, was used in the synthesis of annulated coumarins, indicating potential applications in organic synthesis (Govori et al., 2002).

  • Corrosion Inhibition : Pyranopyrazole derivatives, closely related to Trimethylpyrazine-2-carbonitrile, were investigated for their effectiveness as corrosion inhibitors in mild steel, suggesting possible applications in materials science and engineering (Yadav et al., 2016).

  • Synthesis of Pyrazoloindolizine Derivatives : Research on the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, which is structurally related to Trimethylpyrazine-2-carbonitrile, led to the creation of pyrazoloindolizine derivatives, indicating its potential in the development of novel organic compounds (Tominaga et al., 1997).

  • Novel Aminotriazine Annulation : A study on the microwave-assisted reaction of 5-aminopyrazole-4-carbonitriles, similar to Trimethylpyrazine-2-carbonitrile, resulted in novel 7-arylamino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles, potentially useful in drug discovery (Lim et al., 2015).

  • Cardiovascular Agents : A study on the synthesis and biological evaluation of novel trimethylpyrazine-2-carbonyloxy-cinnamic acids as potent cardiovascular agents indicates potential therapeutic applications (Chen et al., 2014).

  • Spectroscopic and Physicochemical Studies : A biologically active 2-oxo-quinoline-3-carbonitrile derivative, structurally related to Trimethylpyrazine-2-carbonitrile, underwent extensive spectroscopic and physicochemical investigation, hinting at its utility in analytical chemistry and biology (Zayed & Kumar, 2017).

  • Antineoplastic Agents : Spiro- and substituted tetrahydrobenzo[b]thiophene-triazaphospholes, similar in structure to Trimethylpyrazine-2-carbonitrile, were synthesized and evaluated as potent antineoplastic agents, suggesting applications in cancer research (Abdou et al., 2016).

properties

IUPAC Name

3,5,6-trimethylpyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-6(2)11-8(4-9)7(3)10-5/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAYDVQDEQIZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylpyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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